N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an acetamido group, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,5-dimethylisoxazole ring, followed by the introduction of the acetamido group through an acylation reaction. The final step involves the coupling of the acetamido intermediate with thiophene-2-carboxylic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated isoxazole derivatives.
Scientific Research Applications
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can mimic acetyl-lysine, allowing it to bind to bromodomains, which are protein modules that recognize acetylated lysine residues on histones. This interaction can modulate gene expression and influence various cellular processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the acetamido and thiophene groups.
Thiophene-2-carboxamide: Contains the thiophene ring and carboxamide group but lacks the isoxazole moiety.
N-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)benzamide: Similar structure but with a benzene ring instead of thiophene.
Uniqueness
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide is unique due to its combination of an isoxazole ring, acetamido group, and thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-13(12(2)24-21-11)10-17(22)19-14-6-3-4-7-15(14)20-18(23)16-8-5-9-25-16/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILSJNPTVBLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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